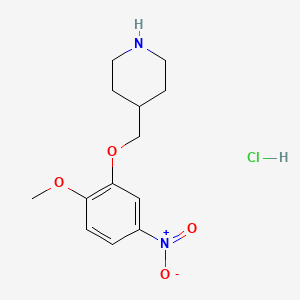
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a complex organic compound with the molecular formula C15H13NO5S and a molecular weight of 319.332 g/mol . This compound is characterized by the presence of a thiazole ring, a hydroxyphenyl group, and two formyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the hydroxyphenyl and formyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups into hydroxyl or alkyl groups.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl and formyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The thiazole ring may also play a role in the compound’s activity by interacting with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(3,5-diformyl-4-hydroxyphenyl)hex-5-ynoate: This compound has a similar hydroxyphenyl group but differs in the alkyne functionality.
4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one: This compound contains a furan ring and pyridazine moiety, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which provides distinct chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-3-21-15(20)13-8(2)16-14(22-13)9-4-10(6-17)12(19)11(5-9)7-18/h4-7,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFAKHWNDQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)C=O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)



![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)



